4-(Piperazin-1-YL)oxane-4-carboxylic acid
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Overview
Description
4-(Piperazin-1-YL)oxane-4-carboxylic acid is a heterocyclic compound that features a piperazine ring fused with an oxane ring and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-YL)oxane-4-carboxylic acid typically involves the reaction of piperazine with oxane derivatives under controlled conditions. One common method involves the use of chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of the chloroacetyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-YL)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Piperazin-1-YL)oxane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential antimicrobial, antiviral, and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-YL)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can inhibit enzyme activity or block receptor signaling pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share a similar piperazine ring structure but differ in their functional groups and biological activities.
Fluoroquinolones: These antibiotics contain a piperazine ring and are known for their antibacterial properties.
Uniqueness
4-(Piperazin-1-YL)oxane-4-carboxylic acid is unique due to its combination of the piperazine and oxane rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H18N2O3 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-piperazin-1-yloxane-4-carboxylic acid |
InChI |
InChI=1S/C10H18N2O3/c13-9(14)10(1-7-15-8-2-10)12-5-3-11-4-6-12/h11H,1-8H2,(H,13,14) |
InChI Key |
CPIXFSXTRFCDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(=O)O)N2CCNCC2 |
Origin of Product |
United States |
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